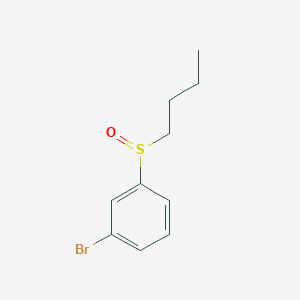

1-Bromo-3-(butane-1-sulfinyl)benzene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-bromo-3-butylsulfinylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrOS/c1-2-3-7-13(12)10-6-4-5-9(11)8-10/h4-6,8H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCAHJFSTKOMTSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)C1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90616336 | |

| Record name | 1-Bromo-3-(butane-1-sulfinyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90616336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215077-69-2 | |

| Record name | 1-Bromo-3-(butane-1-sulfinyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90616336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Bromo 3 Butane 1 Sulfinyl Benzene

Precursor Synthesis Strategies

A common and well-established route to aryl sulfoxides involves the preparation of the corresponding aryl sulfide (B99878), which is then oxidized. This approach allows for the use of a wide range of commercially available starting materials and robust chemical transformations.

The key intermediate for this strategy is (3-Bromophenyl)(butyl)sulfane. Its synthesis requires the formation of a carbon-sulfur bond between the 3-bromophenyl group and a butyl moiety. This can be accomplished by first ensuring the correct substitution pattern on the aromatic ring and then introducing the butylthio group.

The placement of a bromine atom on a benzene (B151609) ring is a fundamental transformation in organic synthesis, typically achieved through electrophilic aromatic substitution. To obtain the required meta substitution pattern seen in 1-bromo-3-(butane-1-sulfinyl)benzene, the directing effects of other functional groups must be considered.

Direct bromination of benzene with bromine (Br₂) and a Lewis acid catalyst such as iron(III) bromide (FeBr₃) yields bromobenzene. Since the bromo group is an ortho-, para-director, a second bromination would not yield the desired 1,3-disubstituted product. To achieve a meta relationship between two substituents, one can introduce a meta-directing group first. For instance, the nitration of benzene yields nitrobenzene. The nitro group is a strong meta-director, so subsequent bromination affords 3-bromonitrobenzene. The nitro group can then be chemically modified in subsequent steps to allow for the introduction of the sulfur moiety. transformationtutoring.com

With a suitably brominated aromatic precursor, the butylthio group can be installed. The most straightforward method involves starting with 3-bromothiophenol (B44568). This precursor already contains both the bromine atom and the sulfur functional group in the correct orientation. The synthesis of (3-Bromophenyl)(butyl)sulfane can then be achieved via a nucleophilic substitution reaction, where the thiophenol is deprotonated with a base to form a thiophenolate, which then attacks an appropriate butyl electrophile, such as butyl bromide. A similar synthesis is reported for a related compound, where 3-bromothiophenol is reacted with an allyl bromide in the presence of potassium carbonate in dimethylformamide (DMF). prepchem.com

Alternatively, one could start with 1,3-dibromobenzene (B47543). One of the bromine atoms can be selectively displaced by a butylthio nucleophile using a transition-metal catalyst. Another approach involves a lithium-halogen exchange on 1,3-dibromobenzene using an organolithium reagent like n-butyllithium at low temperatures, followed by quenching the resulting aryllithium intermediate with a sulfur electrophile. chemicalbook.com

Table 1: Comparison of Synthetic Routes to (3-Bromophenyl)(butyl)sulfane

| Starting Material | Key Reagents | Description |

| 3-Bromothiophenol | Butyl bromide, Base (e.g., K₂CO₃) | A direct nucleophilic substitution (Williamson-type synthesis) where the thiolate anion displaces bromide from butyl bromide. prepchem.com |

| 1,3-Dibromobenzene | Butanethiol, Catalyst (e.g., Pd or Cu) | A transition-metal-catalyzed cross-coupling reaction to form the C-S bond. |

| 1,3-Dibromobenzene | n-BuLi, Sulfur electrophile | Involves a selective lithium-halogen exchange followed by reaction with a sulfur-containing electrophile to introduce the sulfur atom. chemicalbook.com |

Once (3-Bromophenyl)(butyl)sulfane is synthesized, it can be oxidized to the target compound, this compound, using a variety of oxidizing agents (e.g., hydrogen peroxide, meta-chloroperoxybenzoic acid). Careful control of reaction conditions is necessary to prevent over-oxidation to the corresponding sulfone.

More modern synthetic strategies enable the direct formation of an aryl sulfinate, which is a direct precursor to the target sulfinyl group. These methods bypass the synthesis and oxidation of the sulfide intermediate, offering potentially more efficient pathways.

A recently developed method utilizes nickel electrocatalysis to achieve the sulfinylation of aryl halides. bohrium.comnih.gov This protocol allows for the direct conversion of aryl bromides and iodides into the corresponding aryl sulfinates using sulfur dioxide (SO₂) as the sulfur source. d-nb.infochemrxiv.org The reaction is performed at room temperature and demonstrates high chemoselectivity and functional group tolerance. bohrium.com

The process involves an electrochemical cell where an inexpensive nickel catalyst, such as Ni(dtbpy)₃Br₂, facilitates the coupling between the aryl halide and SO₂. bohrium.com This method is scalable and can be performed in both batch and flow setups. researchgate.net For the synthesis of this compound, this would involve the electrocatalytic sulfinylation of 1,3-dibromobenzene to produce the corresponding sulfinate salt, which could then be alkylated with a butyl halide.

Table 2: Typical Conditions for Ni-Electrocatalytic Sulfinylation

| Component | Example | Purpose |

| Aryl Halide | Aryl bromide or iodide | Substrate |

| Catalyst | Ni(dtbpy)₃Br₂ | Inexpensive Nickel Catalyst |

| Sulfur Source | SO₂ (from a stock solution) | Provides the sulfinyl moiety |

| Solvent | N,N-Dimethylacetamide (DMA) | Reaction medium |

| Electrolyte | Tetrabutylammonium bromide (TBABr) | Ensures conductivity |

| Setup | Undivided electrochemical cell | Reaction vessel |

Beyond electrocatalysis, traditional transition-metal catalysis offers powerful tools for forming aryl sulfinates. Palladium and nickel catalysts are particularly effective in this transformation. These reactions typically couple an aryl halide or its equivalent (like an aryl boronic acid) with a sulfur dioxide surrogate. researchgate.netacs.org

Palladium-catalyzed reactions can convert aryl halides into aryl sulfinates using SO₂ surrogates like DABCO·(SO₂)₂ (DABSO). researchgate.net This approach provides a direct route to sulfinate salts which can be further functionalized. acs.org Similarly, nickel catalysis, often in conjunction with photoredox catalysis, can achieve the cross-coupling of aryl halides with sulfinate salts to form sulfones, demonstrating the utility of nickel in C-S bond formation. nih.govmdpi.com These methods provide a valuable, non-electrochemical alternative for the direct synthesis of aryl sulfinate intermediates from aryl bromides. The resulting 3-bromobenzenesulfinate could then be alkylated to yield the final sulfoxide (B87167) product.

Direct Introduction of the Sulfinyl Group onto Brominated Aromatic Systems

Oxidation Protocols for Converting Sulfides to Sulfoxides

The conversion of a sulfide to a sulfoxide is a pivotal transformation in organic synthesis. The key challenge lies in achieving high selectivity for the sulfoxide product while minimizing the formation of the corresponding sulfone, which results from over-oxidation. nih.gov This section details the electrochemical and chemical oxidation protocols applicable to the synthesis of this compound from (3-bromophenyl)(butyl)sulfane.

Electrochemical Oxidation Methods for (3-Bromophenyl)(butyl)sulfane

Electrochemical synthesis has emerged as a green and efficient alternative to traditional chemical oxidation methods. By using electrons as the reagent, it often circumvents the need for hazardous and toxic oxidizing agents, leading to cleaner reaction profiles and reduced chemical waste. jsynthchem.com The selectivity in electrochemical oxidations can often be finely tuned by controlling parameters such as applied potential or current density. rsc.org

Controlled potential electrolysis is a powerful technique for the selective oxidation of sulfides. In this method, the working electrode is maintained at a constant potential that is sufficient to oxidize the sulfide to the sulfoxide but not high enough to initiate the subsequent oxidation to the sulfone. This fine-tuning of the electrode potential is crucial for achieving high selectivity.

Table 1: Representative Conditions for Controlled Potential Electrolysis of Aryl Sulfides

| Substrate | Working Electrode | Solvent/Electrolyte | Applied Potential (V) | Yield of Sulfoxide (%) |

|---|---|---|---|---|

| Thioanisole | Platinum | Acetonitrile / LiClO4 | 1.4 vs. Ag/AgCl | >95 |

| Methyl p-tolyl sulfide | Carbon Felt | Methanol/Water / NaCl | Not specified (Constant Current) | 92 |

| Diphenyl sulfide | Graphite | DMF / n-Bu4NBF4 | Not specified (Constant Current) | 85 |

This table presents illustrative data from studies on analogous compounds to demonstrate the general conditions and outcomes of controlled potential electrolysis for sulfoxide synthesis.

Flow electrolysis offers several advantages over batch processes, including improved mass and heat transfer, precise control over reaction parameters, and enhanced safety for highly exothermic reactions. rsc.org In a typical flow electrolysis setup, a solution of the sulfide and electrolyte is continuously pumped through an electrochemical cell where the oxidation occurs between two electrodes. The residence time in the cell, which is a critical parameter for selectivity, can be precisely controlled by adjusting the flow rate.

This methodology has been successfully applied to the selective oxidation of a variety of sulfides to their corresponding sulfoxides. The use of a continuous-flow microreactor allows for rapid optimization of reaction conditions such as applied voltage and residence time. rsc.org Water often serves as the oxygen source in these systems, making them environmentally benign. rsc.org

Table 2: Parameters for Flow Electrolysis of Aryl Sulfides to Sulfoxides

| Substrate | Electrode Material | Solvent System | Applied Voltage (V) | Residence Time | Yield (%) |

|---|---|---|---|---|---|

| Thioanisole | Graphite | Acetonitrile/Water | 1.8 | 10 min | 98 |

| Methyl phenyl sulfide | Boron-doped diamond | Acetonitrile/Water | Not specified | Not specified | 95 |

| Various Thioethers | Not specified | Not specified | Not specified | Not specified | Good to excellent yields |

This table provides representative data from the literature on flow electrolysis for the synthesis of sulfoxides, highlighting the versatility of this technique.

Chemical Oxidation Strategies for Sulfinyl Group Generation

Chemical oxidation remains a widely used and versatile approach for the synthesis of sulfoxides. These methods can be broadly classified into those that use stoichiometric amounts of an oxidizing agent and those that employ a catalytic amount of a substance to facilitate the oxidation by a terminal oxidant.

A variety of stoichiometric oxidants can be employed for the selective conversion of sulfides to sulfoxides. Careful control of reaction conditions, such as temperature, reaction time, and the stoichiometry of the oxidant, is crucial to prevent over-oxidation to the sulfone. nih.gov

One of the most common and environmentally friendly stoichiometric oxidants is hydrogen peroxide (H₂O₂). The reaction is often carried out in a suitable solvent, and in some cases, in the presence of an acid catalyst. A "green" method for the selective oxidation of various organic sulfides to their corresponding sulfoxides utilizes hydrogen peroxide in glacial acetic acid under mild, transition-metal-free conditions, affording excellent yields. nih.gov

Another widely used reagent is sodium periodate (B1199274) (NaIO₄). This oxidant is known for its high selectivity in converting sulfides to sulfoxides, typically in an alcohol-water solvent mixture. The reaction is generally clean and provides high yields of the desired product.

Table 3: Stoichiometric Oxidation of Aryl Sulfides to Sulfoxides

| Sulfide Substrate | Oxidant | Solvent | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|---|

| Methyl phenyl sulfide | H₂O₂ (30%) | Glacial Acetic Acid | Room Temp. | 30 min | 98 |

| p-Bromophenyl methyl sulfide | H₂O₂ (31.6%) | Chloroform | 0 to Room Temp. | 48 h | 71 (as a mixture with sulfone) |

| Thioanisole | NaIO₄ | Methanol/Water | 0 | 2 h | 94 |

| Diphenyl sulfide | H₂O₂ (30%) | Glacial Acetic Acid | Room Temp. | 45 min | 95 |

This table summarizes typical reaction conditions and yields for the stoichiometric oxidation of various aryl sulfides, providing a comparative overview of different oxidants. nih.govorgsyn.org

Catalytic oxidation systems offer a more atom-economical and sustainable approach to sulfoxide synthesis. These systems typically involve a metal catalyst that activates a terminal oxidant, such as hydrogen peroxide or molecular oxygen, to selectively oxidize the sulfide. A wide range of metal-based catalysts, including those of vanadium, titanium, and manganese, have been developed for this purpose. nih.govresearchgate.net

For instance, a vanadium-catalyzed asymmetric oxidation of p-bromophenyl methyl sulfide has been reported, which employs a chiral ligand in combination with a vanadium source and hydrogen peroxide as the oxidant. orgsyn.org This method not only provides the sulfoxide but also allows for the synthesis of enantioenriched products. While the primary focus of this article is not on asymmetric synthesis, this example demonstrates the utility of catalytic systems for the oxidation of bromo-substituted aryl sulfides.

Table 4: Catalytic Oxidation of Aryl Sulfides to Sulfoxides

| Sulfide Substrate | Catalyst System | Oxidant | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| p-Bromophenyl methyl sulfide | VO(acac)₂ / Chiral Ligand | H₂O₂ | Chloroform | 0 to Room Temp. | ~86 (sulfoxide:sulfone ratio) |

| Methyl phenyl sulfide | Mg₃Al-ILs-La(PW₁₁)₂ | H₂O₂ | Methanol | Room Temp. | >99 |

| Various Aryl Sulfides | PMO-IL-WO₄²⁻ | Air | Water | Room Temp. | 92-99 |

| Various Aryl Sulfides | Mn₂ZnO₄ Spinel Nanoparticles | H₂O₂ | Ethanol | Room Temp. | High Yields |

This table presents a selection of catalytic systems used for the oxidation of aryl sulfides, showcasing the diversity of catalysts and reaction conditions that can be employed. jsynthchem.comorgsyn.orgnih.gov

Stereoselective Oxidation Approaches for Potential Chiral Sulfinyl Centers

The asymmetric synthesis of chiral sulfoxides, such as this compound, from its prochiral sulfide precursor, 1-bromo-3-(butylthio)benzene, is a significant objective in organic chemistry. rsc.orgresearchgate.net Chiral sulfoxides are valuable as intermediates in asymmetric synthesis and as components in pharmaceuticals. researchgate.netfrontiersin.org Methodologies to achieve this transformation with high enantioselectivity primarily involve catalytic asymmetric sulfoxidation. rsc.org

These approaches can be broadly categorized into metal-based catalysis and biocatalysis.

Metal-Catalyzed Asymmetric Oxidation: Various transition metal complexes have been developed to catalyze the enantioselective oxidation of sulfides to sulfoxides. wiley-vch.de

Vanadium-Based Catalysts: One effective system involves a vanadium catalyst generated in situ from vanadium(IV) acetylacetonate (B107027) (VO(acac)₂) and a chiral Schiff-base ligand. rsc.org Using an oxidant like aqueous hydrogen peroxide (H₂O₂), this method has demonstrated high enantioselectivity in the synthesis of chiral sulfoxides. rsc.org

Titanium-Based Catalysts: Titanium complexes, particularly those derived from multitopic binol ligands, serve as robust and effective catalysts for asymmetric sulfoxidation. wiley-vch.de These systems are known for their ability to produce sulfoxides with high enantiomeric excess (ee). rsc.org

Molybdenum-Based Catalysts: Catalysts prepared from molybdenum sources like MoO₂(acac)₂ in conjunction with chiral bis-hydroxamic acid ligands have also been used. wiley-vch.de These can achieve good yields and high enantioselectivity, although overoxidation to the sulfone can sometimes be a competing reaction. wiley-vch.de

Below is a table summarizing representative metal-catalyzed stereoselective oxidation systems applicable to the synthesis of chiral sulfoxides.

| Catalyst System | Chiral Ligand Type | Typical Oxidant | Potential Enantiomeric Excess (ee) |

| Vanadium/Schiff Base | Schiff base derived from an amino alcohol | H₂O₂ | Up to 85% |

| Titanium/BINOL | Binaphthol (BINOL) derivatives | Cumene hydroperoxide | Can exceed 90% |

| Molybdenum/Bis-hydroxamic acid | Chiral bis-hydroxamic acid | H₂O₂ | 80-90% |

Biocatalytic Approaches: Enzymes offer a powerful alternative for the synthesis of optically pure sulfoxides under mild conditions. frontiersin.org This can be achieved through two main strategies:

Asymmetric Oxidation of Sulfides: Certain enzymes, such as chloroperoxidase or genetically engineered monooxygenases, can directly oxidize the sulfide precursor to a single enantiomer of the sulfoxide.

Kinetic Resolution of Racemic Sulfoxides: In this approach, a racemic mixture of the sulfoxide is subjected to an enzymatic reaction. frontiersin.org Sulfoxide reductases, for example, can selectively reduce one enantiomer back to the sulfide, leaving the other enantiomer in high optical purity. frontiersin.org This method has been shown to achieve high enantioselectivity (E > 200) at significant substrate concentrations. frontiersin.org

Purification and Isolation Techniques for this compound

The successful isolation of this compound from a reaction mixture, which may contain unreacted starting material (sulfide) and over-oxidized product (sulfone), requires carefully chosen purification methods. researchgate.net

Chromatographic Purification Methods

Chromatography is a primary technique for separating chemical compounds based on their differential interactions with a stationary phase and a mobile phase. moravek.com However, the purification of sulfoxides can present challenges, as they are prone to degradation on acidic stationary phases like standard silica (B1680970) gel. researchgate.net

Column Chromatography: While standard column chromatography using silica gel is a common purification method, its acidic nature can sometimes lead to the degradation of the target sulfoxide. The use of neutral or basic alumina (B75360) can be an alternative, but product degradation may still occur. researchgate.net A less reactive option is reverse-phase chromatography, which utilizes non-polar stationary phases with C8 or C18 chains. researchgate.net

Preparative Thin-Layer Chromatography (TLC): For small-scale purifications, preparative TLC is a viable option that allows for the physical separation of bands corresponding to the sulfide, sulfoxide, and sulfone. researchgate.net

Cation-Exchange Resin Chromatography: This technique has been successfully employed for the separation of sulfoxides from other compounds, particularly from complex mixtures like petroleum fractions. acs.org

Counter-Current Chromatography (CCC): CCC is a liquid-liquid chromatography technique that avoids solid supports, thereby eliminating the risk of degradation associated with silica or alumina. It has been evaluated as a powerful alternative to HPLC for purifying libraries of organic compounds. nih.gov

The following table outlines various chromatographic conditions used for sulfoxide purification.

| Chromatography Type | Stationary Phase | Common Mobile Phase(s) | Key Considerations |

| Normal-Phase Column | Silica Gel | Hexanes/Ethyl Acetate (B1210297) Gradient | Potential for product degradation. researchgate.net |

| Normal-Phase Column | Alumina (Neutral or Basic) | Hexanes/Ethyl Acetate Gradient | May still cause degradation for sensitive compounds. researchgate.net |

| Reverse-Phase Column | C8 or C18 Silica | Acetonitrile/Water or Methanol/Water | Less reactive stationary phase, good for polar compounds. researchgate.net |

| Cation-Exchange Resin | Cation-exchange resin | Varies | Effective for separating sulfoxides from complex mixtures. acs.org |

| Counter-Current (CCC) | None (Liquid-Liquid) | Hexanes-Ethyl Acetate-Methanol-Water (HEMW) | Avoids solid supports, preventing degradation. nih.gov |

Recrystallization and Other Isolation Protocols

When the target compound is a solid, recrystallization is often the most effective method for achieving high purity. researchgate.netuct.ac.za

Recrystallization: This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. libretexts.org The general procedure involves:

Dissolving the Impure Compound: The crude this compound is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution. youtube.com

Cooling the Solution: The solution is allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the sulfoxide drops, leading to the formation of crystals. libretexts.org Impurities, being present in lower concentrations, tend to remain dissolved in the solvent. uct.ac.za

Isolation of Crystals: The purified crystals are collected by vacuum filtration, typically using a Büchner funnel. uct.ac.zayoutube.com

Washing and Drying: The collected crystals are washed with a small amount of ice-cold solvent to remove any adhering impurities and are then dried. uct.ac.zayoutube.com

Common solvents used for the recrystallization of organic compounds include methanol, acetone, and various hydrocarbons, though the ideal solvent for this compound would need to be determined experimentally. uct.ac.za

Other Isolation Methods:

Solvent Extraction: This method can be used to perform an initial cleanup of the reaction mixture. It involves partitioning the components between two immiscible solvents (e.g., an organic solvent and water) based on their differing solubilities. researchgate.net

Distillation: If the compound is a liquid with a sufficiently low boiling point, vacuum distillation can be an effective purification method. researchgate.net

Chemical Reactivity and Transformations of 1 Bromo 3 Butane 1 Sulfinyl Benzene

Reactions Involving the Aryl Bromide Moiety

The carbon-bromine bond in 1-bromo-3-(butane-1-sulfinyl)benzene is a key site for chemical modifications, enabling the introduction of a wide array of functional groups.

Nucleophilic aromatic substitution (SNAr) is a class of substitution reactions in which a nucleophile displaces a leaving group on an aromatic ring. For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups.

The butane-1-sulfinyl group at the meta-position to the bromine atom in this compound is an electron-withdrawing group. This is supported by the positive Hammett sigma constant (σm) associated with sulfinyl groups, which indicates their ability to withdraw electron density from the aromatic ring through an inductive effect. researchgate.netresearchgate.net This electron-withdrawing nature deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic aromatic substitution.

However, the activating effect of an electron-withdrawing group in SNAr reactions is most pronounced when it is positioned ortho or para to the leaving group. This is because the negative charge of the intermediate Meisenheimer complex can be delocalized onto the electron-withdrawing group through resonance. libretexts.org In the case of this compound, the sulfinyl group is in the meta position. Therefore, it can only exert an inductive electron-withdrawing effect and cannot stabilize the Meisenheimer complex through resonance. Consequently, the activation of the aryl bromide towards SNAr by the meta-sulfinyl group is expected to be significantly less than that of an ortho or para-sulfinyl group.

The regioselectivity of SNAr reactions is also heavily influenced by the position of the activating group. Since the sulfinyl group is meta to the bromine, any nucleophilic attack will be directed to the carbon bearing the bromine atom, leading to the substitution of the bromide.

A variety of nucleophiles can be employed in the halogen displacement reactions of activated aryl halides. While specific data for this compound is not available, the scope of nucleophiles for analogous SNAr reactions is broad and includes:

Oxygen nucleophiles: Alkoxides and phenoxides can be used to form aryl ethers.

Nitrogen nucleophiles: Amines, both primary and secondary, can displace the bromide to form arylamines.

Sulfur nucleophiles: Thiolates are effective nucleophiles for the synthesis of aryl thioethers.

The following table provides examples of SNAr reactions on activated aryl halides with various nucleophiles, illustrating the potential transformations applicable to this compound, assuming sufficient activation.

Table 1: Examples of Nucleophiles in SNAr Reactions of Activated Aryl Halides

| Aryl Halide | Nucleophile | Product | Reference(s) |

|---|---|---|---|

| 1-Fluoro-4-nitrobenzene | Sodium methoxide | 1-Methoxy-4-nitrobenzene | wikipedia.org |

| 1-Chloro-2,4-dinitrobenzene | Aniline | N-(2,4-dinitrophenyl)aniline | wikipedia.org |

| 1-Bromo-4-cyanobenzene | Sodium thiophenoxide | 4-(Phenylthio)benzonitrile | acsgcipr.org |

Transition-metal catalysis, particularly with palladium and nickel, has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, with aryl halides being common starting materials.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. wikipedia.org this compound is expected to be a suitable substrate for this reaction. The electron-withdrawing nature of the sulfinyl group can enhance the rate of the oxidative addition of the palladium catalyst to the carbon-bromine bond. A variety of aryl, heteroaryl, and vinyl boronic acids or their esters can be used as coupling partners.

Table 2: Examples of Suzuki-Miyaura Reactions with Aryl Bromides

| Aryl Bromide | Boronic Acid/Ester | Catalyst | Product | Reference(s) |

|---|---|---|---|---|

| 4-Bromotoluene | Phenylboronic acid | Pd(PPh3)4 | 4-Methylbiphenyl | organic-chemistry.org |

| 3-Bromopyridine | 2-Thiopheneboronic acid | Pd(dppf)Cl2 | 3-(Thiophen-2-yl)pyridine | organic-chemistry.org |

| 1-Bromo-3,5-dimethylbenzene | Vinylboronic acid pinacol (B44631) ester | Pd(OAc)2/SPhos | 3,5-Dimethylstyrene | organic-chemistry.org |

Sonogashira Coupling:

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org The aryl bromide of this compound can readily participate in this reaction to generate arylalkynes.

Table 3: Examples of Sonogashira Reactions with Aryl Bromides

| Aryl Bromide | Alkyne | Catalyst System | Product | Reference(s) |

|---|---|---|---|---|

| 4-Bromoanisole | Phenylacetylene | PdCl2(PPh3)2/CuI | 1-Methoxy-4-(phenylethynyl)benzene | organic-chemistry.org |

| 3-Bromobenzonitrile | Trimethylsilylacetylene | Pd(PPh3)4/CuI | 3-((Trimethylsilyl)ethynyl)benzonitrile | organic-chemistry.org |

| 1-Bromo-2-fluorobenzene | 1-Hexyne | Pd(OAc)2/PPh3/CuI | 1-(Hex-1-yn-1-yl)-2-fluorobenzene | organic-chemistry.org |

Heck Reaction:

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium catalyst in the presence of a base. wikipedia.org this compound can be coupled with various alkenes, such as acrylates, styrenes, and other vinyl compounds, via the Heck reaction.

Table 4: Examples of Heck Reactions with Aryl Bromides

| Aryl Bromide | Alkene | Catalyst | Product | Reference(s) |

|---|---|---|---|---|

| 4-Bromobenzaldehyde | Styrene | Pd(OAc)2 | 4-Formylstilbene | organic-chemistry.org |

| 3-Bromoanisole | Butyl acrylate | Pd(PPh3)4 | Butyl 3-(3-methoxyphenyl)acrylate | organic-chemistry.org |

| 1-Bromo-4-nitrobenzene | 1-Octene | PdCl2 | 1-Nitro-4-(oct-1-en-1-yl)benzene | organic-chemistry.org |

Nickel catalysts have emerged as a powerful and more economical alternative to palladium for cross-coupling reactions. Nickel complexes can catalyze Suzuki-Miyaura, Sonogashira, and other coupling reactions of aryl halides. In some cases, nickel catalysts can exhibit unique reactivity and functional group tolerance compared to their palladium counterparts. For instance, nickel catalysis has been successfully employed for the coupling of aryl sulfoxides with arylzinc reagents. researchgate.net While this involves cleavage of a C-S bond rather than a C-Br bond, it highlights the utility of nickel in reactions involving sulfoxide-containing aromatics.

Table 5: Examples of Nickel-Catalyzed Coupling Reactions with Aryl Halides

| Aryl Halide | Coupling Partner | Catalyst | Product | Reference(s) |

|---|---|---|---|---|

| 4-Chlorotoluene | Phenylboronic acid | NiCl2(dppe) | 4-Methylbiphenyl | acs.org |

| 3-Bromoanisole | Phenylzinc chloride | Ni(acac)2/dppf | 3-Methoxybiphenyl | researchgate.net |

| 4-Bromobenzonitrile | Phenylacetylene | NiCl2(PCy3)2 | 4-(Phenylethynyl)benzonitrile | researchgate.net |

Transition-Metal Catalyzed Cross-Coupling Reactions

Other Metal-Mediated C-Heteroatom Bond Formations

The aryl bromide portion of this compound can potentially undergo various metal-mediated carbon-heteroatom bond-forming reactions. Prominent among these are the Buchwald-Hartwig amination and the Ullmann condensation, which are powerful methods for forming C-N and C-O bonds, respectively.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. wikipedia.org Its development has provided a versatile method for synthesizing aryl amines under conditions that are generally milder than classical methods. wikipedia.org The reaction's utility is heavily dependent on the ligand coordinated to the palladium center, with modern bulky, electron-rich phosphine (B1218219) ligands enabling the coupling of a wide array of substrates with improved functional group tolerance. libretexts.orgresearchgate.net

The Ullmann condensation typically employs a copper catalyst to facilitate the coupling of an aryl halide with an alcohol, amine, or thiol. nih.govwikipedia.org Traditional Ullmann reactions required harsh conditions, such as high temperatures, but the development of new ligand systems has allowed for milder reaction protocols with broader substrate scope and better functional group tolerance. nih.govwikipedia.orgmdpi.com

However, the presence of the butane-1-sulfinyl group in the substrate presents a significant challenge for both of these transformations. The sulfur atom of the sulfoxide (B87167) is a potential coordination site for the metal catalyst (palladium or copper), which could lead to catalyst inhibition or deactivation. Furthermore, sulfoxides themselves can act as electrophilic partners in some cross-coupling reactions via C-S bond activation, which could lead to undesired side products. researchgate.net While the functional group tolerance of both reactions has been significantly expanded, sulfoxides are not typically listed among the compatible groups, and successful couplings on substrates like this compound would require careful optimization of catalysts, ligands, and reaction conditions to prevent side reactions involving the sulfinyl moiety.

Formation and Reactivity of Organometallic Intermediates (e.g., Grignard Reagents, Aryllithiums)

The formation of organometallic intermediates, such as Grignard reagents or aryllithiums, from this compound is complicated by the reactivity of the sulfinyl group.

Grignard Reagent Formation: The standard preparation of a Grignard reagent involves the reaction of an organic halide with magnesium metal. However, the sulfinyl group is electrophilic at the sulfur atom and is known to react with Grignard reagents. This reaction typically leads to the formation of a new sulfoxide via displacement. Consequently, attempting to form the Grignard reagent from this compound would likely result in the newly formed organometallic species attacking the sulfinyl group of a starting material molecule, leading to oligomerization or other side products. While the preparation of functionalized Grignard reagents at very low temperatures (-78 °C) from aryl bromides bearing ester or nitrile groups has been reported using highly activated magnesium, the compatibility of a sulfoxide under these conditions remains challenging. cmu.eduorganic-chemistry.orgresearchgate.net

Aryllithium Formation: Aryllithiums are typically formed via direct lithiation or, more relevantly here, through metal-halogen exchange with an alkyllithium reagent like n-butyllithium. wikipedia.org This exchange is generally very fast, especially with aryl bromides. However, similar to Grignard reagents, organolithium reagents readily react with sulfoxides. This inherent reactivity makes the selective formation of the desired aryllithium intermediate problematic at standard temperatures.

Research has shown that halogen-metal exchange can be performed chemoselectively in the presence of other electrophilic functional groups if the reaction is carried out at very low temperatures (e.g., -100 °C). tcnj.edu At these temperatures, the rate of halogen-metal exchange can be significantly faster than the rate of nucleophilic attack on the other functional group. It is therefore plausible that the lithiation of this compound could be achieved under cryogenic conditions, generating a thermally labile aryllithium intermediate that could be trapped in situ with an electrophile before it has a chance to react with the sulfinyl group. tcnj.eduorganic-chemistry.org However, this remains a synthetically demanding transformation requiring strict temperature control.

Transformations of the Butane-1-sulfinyl Group

Oxidation of the Sulfinyl Group to Butane-1-sulfonyl

The oxidation of the sulfinyl group in this compound to the corresponding sulfone, 1-bromo-3-(butane-1-sulfonyl)benzene, is a common and generally high-yielding transformation.

The carbon-bromine bond on an aromatic ring is generally resistant to the common oxidizing agents used for converting sulfoxides to sulfones. This allows for the highly selective oxidation of the sulfur center without affecting the aryl bromide functionality. The primary challenge in the oxidation of sulfur compounds is often preventing the over-oxidation of sulfides directly to sulfones when the sulfoxide is the desired product. However, when the sulfone is the target, stronger conditions or a higher stoichiometry of the oxidant can be employed to ensure complete conversion from the sulfoxide. rsc.orgresearchgate.net

A variety of oxidizing agents can effectively mediate the conversion of sulfoxides to sulfones. The choice of reagent and conditions can be tailored based on substrate compatibility and desired reaction scale.

Meta-Chloroperoxybenzoic Acid (m-CPBA): This is a widely used and effective reagent for the oxidation of sulfoxides. derpharmachemica.com Typically, using slightly more than one equivalent of m-CPBA relative to the sulfoxide ensures complete conversion to the sulfone. The reaction is often performed in chlorinated solvents like dichloromethane (B109758) (DCM) at temperatures ranging from 0 °C to room temperature. nih.govgoogle.com

Hydrogen Peroxide (H₂O₂): As an inexpensive and environmentally benign oxidant, hydrogen peroxide is a popular choice. sci-hub.se The reaction often requires a catalyst or acidic conditions to proceed efficiently. A common system involves using 30% aqueous H₂O₂ in acetic acid, where peracetic acid is formed in situ as the active oxidant. researchgate.netresearchgate.net Metal catalysts, such as those based on tungsten, can also be used to promote the oxidation with H₂O₂ under milder conditions. organic-chemistry.org

Below is a table summarizing typical conditions for this transformation.

| Oxidizing Agent | Solvent | Typical Temperature | Stoichiometry (Oxidant:Sulfoxide) | General Observations |

|---|---|---|---|---|

| m-CPBA | Dichloromethane (DCM) | 0 °C to Room Temp. | ~1.1 - 2.2 equivalents | Reliable, high yields; byproduct (m-chlorobenzoic acid) must be removed. derpharmachemica.comnih.gov |

| Hydrogen Peroxide (H₂O₂) / Acetic Acid | Acetic Acid | Room Temp. to mild heating | >2 equivalents | "Green" oxidant, cost-effective; requires acidic medium. researchgate.net |

| Hydrogen Peroxide (H₂O₂) / Na₂WO₄ | Methanol/Water | Room Temp. to 50 °C | >2 equivalents | Catalytic system, often provides high selectivity for the sulfone. sci-hub.se |

Reduction of the Sulfinyl Group to the Sulfide (B99878)

The deoxygenation of the sulfinyl group to the corresponding sulfide, 1-bromo-3-(butylthio)benzene, can be achieved using various reducing agents. The key is to employ a method that is chemoselective and does not reduce or otherwise react with the aryl bromide. Several modern methods are well-suited for this purpose. researchgate.netresearchgate.net

Triflic Anhydride (B1165640)/Potassium Iodide: A combination of triflic anhydride (Tf₂O) and an iodide salt like potassium iodide (KI) provides a powerful and rapid system for the reduction of sulfoxides. The reaction is believed to proceed through the activation of the sulfoxide oxygen by Tf₂O, followed by nucleophilic attack by the iodide ion to release the sulfide. This system is known for its high chemoselectivity, tolerating many functional groups that are sensitive to other reducing agents.

Oxalyl Chloride-Based Systems: The reaction of a sulfoxide with oxalyl chloride forms a highly electrophilic chlorosulfonium salt intermediate. researchgate.netpsecommunity.org This intermediate can then be reduced by a chlorine scavenger, such as ethyl vinyl ether, to afford the sulfide. psecommunity.org The byproducts of this reaction are typically volatile (CO, CO₂, and small organic molecules), simplifying product isolation. This method is generally fast, occurring at room temperature.

The table below summarizes representative conditions for the reduction.

| Reducing System | Solvent | Typical Temperature | General Observations |

|---|---|---|---|

| Tf₂O / KI | Acetonitrile | Room Temperature | Very fast and efficient; highly chemoselective. |

| (COCl)₂ / Ethyl Vinyl Ether | Acetone | Room Temperature | Forms volatile byproducts, simplifying workup; applicable to functionalized sulfoxides. psecommunity.org |

| NbCl₅ / Indium | Acetonitrile | Room Temperature | Tolerates bromo, chloro, and methoxy (B1213986) functional groups. researchgate.net |

Reactions at the α-Carbon of the Sulfinyl Moiety

The carbon atom of the butyl group directly attached to the sulfinyl sulfur (the α-carbon) is a key site of reactivity. The protons on this carbon are acidic due to the electron-withdrawing and stabilizing nature of the adjacent sulfinyl group. This acidity allows for deprotonation by a strong base to form a sulfur-stabilized carbanion.

This α-lithio carbanion is a potent nucleophile and can react with various electrophiles, such as alkyl halides or carbonyl compounds, to form new carbon-carbon bonds. A significant feature of this reaction is its potential for high diastereoselectivity. Because the sulfur atom in the parent sulfoxide is a stereocenter, the two faces of the generated carbanion are diastereotopic. The approach of an electrophile is often directed to one face over the other, influenced by the steric bulk of the aryl and butyl groups and the coordination of the lithium cation to the sulfoxide oxygen. This leads to the preferential formation of one diastereomer of the product.

Another characteristic reaction involving the α-carbon of sulfoxides is the Pummerer rearrangement. wikipedia.org This reaction typically occurs when a sulfoxide with at least one α-hydrogen is treated with an activating agent, most commonly acetic anhydride. wikipedia.org The sulfoxide oxygen is acylated, and subsequent elimination, facilitated by a base (like the acetate (B1210297) byproduct), generates a thial cation intermediate. wikipedia.org This electrophilic species is then trapped by a nucleophile, resulting in the formation of an α-acyloxy thioether. wikipedia.org For this compound, this would involve the formation of an α-acetoxy sulfide on the butyl chain. The Pummerer rearrangement provides a method to functionalize the α-carbon with an oxygen-containing group.

Table 1: Representative Reactions at the α-Carbon of Alkyl Aryl Sulfoxides

| Reaction Type | Substrate Analogue | Reagents/Conditions | Product Type | Diastereoselectivity |

| Alkylation | Methyl p-tolyl sulfoxide | 1. n-BuLi, THF, -78 °C2. R-X (e.g., CH₃I) | α-Alkylated Sulfoxide | Often High |

| Aldol (B89426) Addition | Methyl p-tolyl sulfoxide | 1. n-BuLi, THF, -78 °C2. R₂C=O (e.g., PhCHO) | β-Hydroxy Sulfoxide | Often High |

| Pummerer | Ethyl phenyl sulfoxide | Ac₂O, Heat | α-Acetoxy Thioether | Not Applicable |

Note: This table presents generalized reactions for analogous alkyl aryl sulfoxides to illustrate the principles, as specific experimental data for this compound is not available.

Stereochemical Control and Chiral Transfer

The sulfinyl group is a powerful chiral auxiliary in asymmetric synthesis. nih.govacs.org Chiral sulfoxides, which are configurationally stable at room temperature, can be prepared in enantiomerically pure forms. illinois.edu When incorporated into a molecule, an enantiopure sulfinyl group can effectively control the stereochemical outcome of reactions occurring at nearby functional groups. nih.gov This ability stems from the well-defined and sterically differentiated environment created by the sulfoxide's substituents (the lone pair, the oxygen atom, the aryl group, and the alkyl group). illinois.edu

In the context of this compound, if the compound were resolved into a single enantiomer, it could be used to direct subsequent transformations. For instance, in the α-alkylation reactions described previously (Section 3.2.3), the use of an enantiopure starting material would result in the formation of an enantioenriched product through diastereoselective alkylation followed by removal of the auxiliary group.

The sulfinyl group can exert stereochemical control through several mechanisms:

Steric Hindrance: The bulky groups on the sulfur atom can block one face of a reactive center, forcing a reagent to approach from the less hindered side.

Chelation: The sulfinyl oxygen can coordinate with metal ions (e.g., Li⁺, Mg²⁺, Ti⁴⁺), creating a rigid, cyclic transition state that locks the conformation of the molecule and directs the approach of a reagent with high predictability. illinois.edu

This principle of chiral transfer has been widely applied in the synthesis of chiral alcohols, amines, and other valuable compounds. nih.govnih.gov The sulfinyl group can be removed reductively (e.g., with Raney Nickel or aluminum amalgam) or transformed into other functional groups after it has served its directing purpose.

Table 2: Application of Chiral Sulfoxides as Auxiliaries

| Application | Chiral Auxiliary Type | Reaction Example | Typical Outcome |

| Asymmetric Aldol Reaction | β-Keto sulfoxide | Addition of enolate to an aldehyde | High diastereomeric excess (d.e.) in the resulting β-hydroxy ketone |

| Asymmetric Diels-Alder | Sulfinyl-substituted diene or dienophile | [4+2] Cycloaddition | High facial selectivity, leading to a single diastereomer of the cycloadduct |

| Asymmetric Grignard Addition | N-Sulfinylimine (from sulfinamide) | Addition of R-MgBr to the C=N bond | High diastereoselectivity, leading to chiral amines |

Note: This table illustrates the general use of sulfoxides as chiral auxiliaries. The specific application of this compound would depend on the synthetic context.

Concerted Reactions and Rearrangements Involving the Sulfinyl Moiety

Concerted reactions, which proceed through a cyclic transition state without intermediates, are a hallmark of sulfoxide chemistry. The most prominent of these is the nih.govnih.gov-sigmatropic rearrangement. wikipedia.orgacs.orgnih.gov This rearrangement is characteristic of allylic sulfoxides, which thermally or under acidic/basic conditions equilibrate with the corresponding allylic sulfenate esters. acs.orgacs.org This process, known as the Mislow-Braverman-Evans rearrangement, is reversible, though the equilibrium typically favors the more stable sulfoxide. acs.orgnih.gov The sulfenate ester can be trapped by a thiophilic reagent (e.g., a phosphite (B83602) or thiol) to irreversibly yield an allylic alcohol. acs.org

For this compound itself, a nih.govnih.gov-sigmatropic rearrangement is not directly feasible as it lacks the required allylic system (a double bond at the β,γ-position of the alkyl chain). However, if the butyl group were to be modified to an unsaturated chain, such as a but-2-enyl group, the resulting aryl allylic sulfoxide would be expected to undergo this rearrangement. The stereochemistry of the chiral sulfur atom is efficiently transferred to the newly formed stereocenter at the carbon of the allylic alcohol, making it a powerful tool in asymmetric synthesis. acs.org

Recent studies have also explored dearomative rearrangements of aryl sulfoxides. researchgate.netrsc.org Under specific activation conditions, the aryl ring itself can participate in sigmatropic rearrangements. For example, activation of an aryl sulfoxide can lead to a highly electrophilic sulfur species, which, upon reaction with a suitable nucleophile, can trigger a nih.govnih.gov-rearrangement to form a dearomatized intermediate. rsc.org This intermediate can then be trapped to yield complex cyclic structures. While this reactivity has not been specifically reported for this compound, it represents a potential, albeit advanced, reaction pathway for this class of compounds.

Table 3: General Sigmatropic Rearrangements in Sulfoxide Chemistry

| Rearrangement Type | Required Structural Motif | Typical Conditions | Product |

| nih.govnih.gov-Sigmatropic | Allylic Sulfoxide | Thermal or catalytic (acid/base) | Allylic Sulfenate Ester (in equilibrium) |

| Trapping of Sulfenate | Allylic Sulfoxide | Heat, in presence of P(OEt)₃ | Allylic Alcohol |

| Dearomative nih.govnih.gov-Rearrangement | Aryl Sulfoxide | Activator (e.g., Tf₂O), Nucleophile | Dearomatized Alicyclic Thioether |

Note: This table outlines the general requirements and outcomes for concerted reactions involving sulfoxides.

Mechanistic Investigations of Reactions Involving 1 Bromo 3 Butane 1 Sulfinyl Benzene

Elucidation of Mechanisms in Sulfoxide (B87167) Formation Reactions

The synthesis of 1-Bromo-3-(butane-1-sulfinyl)benzene involves the formation of a sulfoxide functional group on a brominated aromatic ring. Understanding the mechanisms of these formation reactions is key to controlling the synthesis and achieving desired yields and purity.

Electrochemical oxidation represents a modern and environmentally benign method for the synthesis of sulfoxides from their corresponding sulfides. The mechanism of electrochemical oxidation of aryl alkyl sulfides to sulfoxides has been a subject of detailed study. While specific studies on 1-bromo-3-(butylthio)benzene are not extensively documented, the general mechanism can be applied.

The process is initiated by the anodic oxidation of the sulfur atom in the corresponding sulfide (B99878), 1-bromo-3-(butylthio)benzene. This one-electron oxidation leads to the formation of a radical cation intermediate. The solvent or a supporting electrolyte, often containing water, then acts as the oxygen source. A nucleophilic attack of a water molecule on the sulfur radical cation occurs, followed by deprotonation and a second electron transfer, to yield the final sulfoxide product. The selectivity of this oxidation is highly dependent on the reaction conditions, such as the applied current or potential, the solvent, and the supporting electrolyte.

Table 1: Key Intermediates and Steps in the Electrochemical Oxidation of 1-Bromo-3-(butylthio)benzene

| Step | Intermediate/Transition State | Description |

| 1 | Radical Cation | One-electron oxidation of the sulfide at the anode. |

| 2 | Nucleophilic Attack | A water molecule attacks the electron-deficient sulfur atom. |

| 3 | Deprotonation | Loss of a proton from the water adduct. |

| 4 | Second Electron Transfer | A second electron is removed to form the neutral sulfoxide. |

This table is based on the generally accepted mechanism for the electrochemical oxidation of aryl alkyl sulfides.

Transition-metal catalysis offers a powerful tool for the formation of carbon-sulfur bonds. The synthesis of aryl sulfoxides can be achieved through the palladium-catalyzed cross-coupling of an aryl halide with a sulfinate salt. In the context of this compound, this would involve the reaction of 1,3-dibromobenzene (B47543) with a butane-1-sulfinate salt or a related precursor.

Mechanistic studies of similar palladium-catalyzed sulfinylation reactions reveal a catalytic cycle that typically involves:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl bromide (1,3-dibromobenzene), forming a Pd(II) intermediate.

Transmetalation: The sulfinate salt transfers the sulfinyl group to the palladium center, displacing the bromide ion.

Reductive Elimination: The aryl group and the sulfinyl group couple and are eliminated from the palladium center, regenerating the Pd(0) catalyst and forming the aryl sulfoxide product.

The nature of the ligands on the palladium catalyst, the specific sulfinate salt used, and the reaction conditions all play a crucial role in the efficiency and outcome of the catalytic cycle.

Mechanisms of Bromine-Related Transformations

The bromine atom on the benzene (B151609) ring of this compound is a key functional group that allows for a variety of subsequent chemical transformations, including nucleophilic aromatic substitution and cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of aryl halides. For this compound, the sulfinyl group plays a critical role in activating the aromatic ring towards nucleophilic attack. The sulfinyl group is an electron-withdrawing group, which can stabilize the negative charge of the intermediate formed during the reaction.

The SNAr mechanism proceeds via a two-step addition-elimination pathway:

Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the bromine atom. This attack is facilitated by the electron-withdrawing nature of the sulfinyl group, which delocalizes the incoming negative charge. This step leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the bromide ion, which is a good leaving group.

The rate of this reaction is influenced by the strength of the nucleophile and the ability of the substituents on the ring to stabilize the Meisenheimer complex. The meta-position of the sulfinyl group relative to the bromine atom in this compound allows for inductive electron withdrawal, which activates the ring for nucleophilic attack, although less strongly than if it were in the ortho or para position where resonance stabilization would be more direct.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful methods for forming new carbon-carbon or carbon-heteroatom bonds at the site of the bromine atom in this compound. The general catalytic cycle for these reactions is well-established and involves a series of key steps with distinct palladium intermediates.

A Generic Catalytic Cycle for Cross-Coupling of this compound:

Oxidative Addition: The reaction is initiated by the oxidative addition of this compound to a Pd(0) complex, forming an arylpalladium(II) halide intermediate.

Transmetalation (for Suzuki, etc.) or Carbopalladation (for Heck):

In a Suzuki coupling, an organoboron reagent transfers its organic group to the palladium center.

In a Heck reaction, an alkene coordinates to the palladium and inserts into the palladium-carbon bond.

Reductive Elimination: The two organic fragments on the palladium(II) center are eliminated to form the new C-C bond in the product, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.

Table 2: Key Palladium Intermediates in a Suzuki Cross-Coupling Reaction

| Intermediate | Palladium Oxidation State | Description |

| Pd(0)Ln | 0 | The active catalyst. |

| Aryl-Pd(II)-Br(L)n | +2 | Formed after oxidative addition of this compound. |

| Aryl-Pd(II)-R(L)n | +2 | Formed after transmetalation with the organoboron reagent. |

This table illustrates the generally accepted intermediates in a Suzuki cross-coupling reaction involving an aryl bromide.

Investigation of Stereochemical Course in Transformations Involving the Sulfinyl Group

The sulfinyl group in this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. Therefore, reactions that occur at or near the sulfinyl group can have important stereochemical consequences.

Investigations into the stereochemical course of transformations involving sulfoxides have shown that reactions can proceed with either retention or inversion of configuration at the sulfur atom, depending on the mechanism. For example, in reactions where the sulfoxide oxygen is involved, such as in certain reductions or rearrangements, the stereochemical outcome is highly dependent on the nature of the reagents and the reaction pathway.

In the case of transformations on the aromatic ring or at the bromine atom of this compound, the sulfinyl group, while not directly participating in the bond-breaking or bond-forming steps, can act as a chiral auxiliary, influencing the stereochemical outcome of reactions at other parts of the molecule through steric or electronic effects. The development of stereoselective reactions of chiral sulfoxides is an active area of research, with applications in asymmetric synthesis.

The provided structure of the article requires in-depth analysis of ¹H NMR for proton environment and coupling, ¹³C NMR for carbon skeleton elucidation, advanced NMR techniques, High-Resolution Mass Spectrometry (HRMS) for molecular formula confirmation, and fragmentation pattern analysis. Without access to peer-reviewed scientific literature or spectral databases containing this specific information for this compound, it is not possible to generate the requested scientifically accurate and detailed article.

General principles of NMR and MS can provide a theoretical estimation of the expected spectral characteristics. For instance, in the ¹H NMR spectrum, one would anticipate signals for the aromatic protons on the brominated benzene ring, with their chemical shifts and coupling patterns dictated by the positions of the bromo and butanesulfinyl substituents. The butyl chain protons would also exhibit characteristic multiplets. Similarly, the ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. A mass spectrum would be expected to show a molecular ion peak and other peaks corresponding to the fragmentation of the molecule, with the isotopic pattern of bromine being a key feature.

However, without actual experimental data, any discussion would remain purely hypothetical and would not meet the requirement for "detailed research findings" and "data tables." Therefore, the generation of the article as per the detailed outline cannot be completed at this time. Further empirical research and publication of the findings for this compound are needed to provide the necessary data for such a comprehensive spectroscopic analysis.

Advanced Spectroscopic and Structural Characterization of 1 Bromo 3 Butane 1 Sulfinyl Benzene

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of an organic compound provides a unique "fingerprint" based on the vibrational frequencies of its bonds.

Characteristic Vibrational Modes of the Sulfinyl Group and C-Br Bond

The IR spectrum of 1-Bromo-3-(butane-1-sulfinyl)benzene is distinguished by characteristic absorption bands that confirm the presence of its key functional groups: the sulfinyl group (S=O) and the carbon-bromine (C-Br) bond.

The sulfinyl group gives rise to a strong and distinct stretching vibration, which is a reliable indicator of its presence. This S=O stretching absorption typically appears in the range of 1000-1120 cm⁻¹. The precise frequency can be influenced by the electronic environment, but for an aryl alkyl sulfoxide (B87167) like the title compound, the peak is expected within this region.

The carbon-bromine bond also has a characteristic stretching vibration. The C-Br stretch is generally observed in the lower frequency region of the IR spectrum, typically between 690 and 515 cm⁻¹. libretexts.org This absorption may be of medium to strong intensity.

In addition to these key functional groups, other significant peaks are expected. The aromatic benzene (B151609) ring will display C-H stretching vibrations from 3100-3000 cm⁻¹ and C-C in-ring stretching vibrations at 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹. libretexts.org The butyl group will show characteristic alkane C-H stretching absorptions in the 3000-2850 cm⁻¹ range. pressbooks.pub

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Alkyl C-H | Stretch | 3000 - 2850 | Medium to Strong |

| Aromatic C=C | In-ring Stretch | 1600 - 1400 | Medium |

| Sulfinyl (S=O) | Stretch | 1120 - 1000 | Strong |

| Aromatic C-H | Out-of-plane Bend | 900 - 675 | Strong |

| C-Br | Stretch | 690 - 515 | Medium to Strong |

X-ray Crystallography for Solid-State Structure Determination

Determination of Bond Lengths, Bond Angles, and Torsional Angles

The geometry of this compound is defined by the specific lengths of its covalent bonds and the angles between them. The sulfur atom in the sulfoxide group adopts a pyramidal geometry. bruceryandontexist.net The bond lengths within the benzene ring are expected to be intermediate between single and double bonds, characteristic of an aromatic system, typically around 1.39 Å. docbrown.info The S=O bond distance in aryl alkyl sulfoxides generally ranges from 1.49 to 1.52 Å. bruceryandontexist.net

| Bond | Expected Bond Length (Å) | Angle | Expected Bond Angle (°) |

|---|---|---|---|

| C-Br | ~1.90 | C-S-C | 94 - 101 |

| S=O | 1.49 - 1.52 | O-S-C | 105 - 109 |

| C(aromatic)-S | ~1.80 | C-C-C (ring) | ~120 |

| S-C(alkyl) | ~1.82 | C-C-H (ring) | ~120 |

| C(aromatic)-C(aromatic) | ~1.39 | H-C-H (alkyl) | ~109.5 |

Investigation of Intermolecular Interactions

In the solid state, molecules of this compound are expected to be held together by a network of intermolecular interactions. The polar sulfoxide group is a key participant in these interactions. The oxygen atom can act as a hydrogen bond acceptor, potentially forming weak C-H···O hydrogen bonds with hydrogen atoms from the aromatic ring or the butyl chain of neighboring molecules.

Furthermore, the bromine atom can participate in halogen bonding, a type of non-covalent interaction where the bromine atom acts as an electrophilic region and interacts with a nucleophile, such as the oxygen atom of the sulfoxide group (Br···O interactions). researchgate.net The aromatic rings may also engage in π-π stacking interactions, where the electron-rich π systems of adjacent benzene rings align, contributing to the stability of the crystal lattice. chemrxiv.org These collective interactions dictate the final crystal packing arrangement.

Computational and Theoretical Chemistry Studies of 1 Bromo 3 Butane 1 Sulfinyl Benzene

Molecular Modeling and Conformational Analysis of the Compound

Molecular modeling of 1-bromo-3-(butane-1-sulfinyl)benzene would be the initial step in a computational investigation. This process involves constructing a three-dimensional model of the molecule. Due to the presence of the flexible butane-1-sulfinyl side chain, the molecule can adopt various spatial arrangements, known as conformations. The four rotatable bonds in this chain allow for a significant number of possible conformers. chemscene.com

Conformational analysis is crucial to identify the most stable, low-energy conformations. Techniques such as molecular mechanics force fields would be employed to rapidly explore the potential energy surface and identify local and global energy minima. These stable conformations are the most likely to be observed experimentally and are essential for subsequent, more detailed quantum chemical calculations.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure and properties of molecules. researchgate.netnih.gov For this compound, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311G+(d,p)), would provide detailed insights into its chemical nature. nih.gov

Electronic Structure Analysis and Reactivity Prediction

Analysis of the electronic structure through DFT would involve examining the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are fundamental to predicting the molecule's reactivity. The HOMO location indicates regions susceptible to electrophilic attack, while the LUMO location points to sites prone to nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability.

The presence of the electron-withdrawing sulfinyl group and the bromine atom on the benzene (B151609) ring is expected to significantly influence the electronic properties and reactivity. wikipedia.org These substituents affect the electron density distribution within the aromatic ring, thereby directing the regioselectivity of potential chemical reactions. mdpi.comrsc.org

Charge Distribution and Electrostatic Potential Mapping

Understanding the charge distribution within this compound is essential for predicting its intermolecular interactions. Methods like Natural Bond Orbital (NBO) analysis can provide a detailed picture of the atomic charges and the nature of the chemical bonds. walisongo.ac.id

Molecular Electrostatic Potential (MEP) mapping offers a visual representation of the charge distribution on the molecule's surface. walisongo.ac.idmdpi.comresearchgate.netresearchgate.net The MEP map would highlight regions of negative potential (electron-rich areas, likely around the sulfinyl oxygen and the bromine atom) and positive potential (electron-poor areas). This information is invaluable for predicting how the molecule will interact with other chemical species, such as electrophiles and nucleophiles.

Prediction and Correlation of Spectroscopic Data with Experimental Results

A significant application of computational chemistry is the prediction of spectroscopic data. For this compound, DFT calculations can be used to compute theoretical vibrational (infrared) and nuclear magnetic resonance (NMR) spectra. researchgate.netnih.gov

By calculating the vibrational frequencies, a theoretical IR spectrum can be generated. Similarly, by calculating the nuclear shielding tensors, theoretical ¹H and ¹³C NMR chemical shifts can be predicted. These predicted spectra can then be compared with experimentally obtained spectra to confirm the molecular structure and aid in the assignment of experimental signals.

Computational Mechanistic Studies of Reactions Involving this compound

Computational methods are instrumental in elucidating the mechanisms of chemical reactions. researchgate.net For reactions involving this compound, such as nucleophilic aromatic substitution or cross-coupling reactions, computational studies can map out the entire reaction pathway.

Transition State Localization and Energy Barrier Calculation

A key aspect of mechanistic studies is the localization of transition states, which are the highest energy points along the reaction coordinate. mdpi.com By identifying the geometry of the transition state, chemists can gain a deeper understanding of how the reaction proceeds.

Following the localization of the transition state, the energy barrier, or activation energy, for the reaction can be calculated. jmchemsci.comrsc.org This value is critical as it determines the rate of the reaction. A high energy barrier corresponds to a slow reaction, while a low energy barrier indicates a faster reaction. These computational predictions can guide experimental efforts to optimize reaction conditions.

While specific computational studies on this compound are yet to be published, the application of these established theoretical methods holds great promise for a comprehensive understanding of its chemical behavior. Such research would provide valuable data on its structure, reactivity, and spectroscopic properties, paving the way for its potential applications in organic synthesis and materials science.

Reaction Pathway Energetics and Kinetic Predictions

Computational and theoretical chemistry studies focusing on the reaction pathway energetics and kinetic predictions for this compound are essential for understanding its reactivity, stability, and potential transformation pathways. In the absence of direct computational studies on this specific molecule, analysis of analogous aryl butyl sulfoxide (B87167) systems provides valuable insights into its likely chemical behavior. The primary reaction pathways considered for aryl sulfoxides include thermal elimination (pyrolysis), oxidation, and nucleophilic aromatic substitution.

Thermal Elimination (Syn-Elimination)

A common reaction pathway for sulfoxides bearing at least one β-hydrogen on the alkyl chain is thermal syn-elimination. This reaction proceeds through a concerted, five-membered cyclic transition state, yielding an alkene, a sulfenic acid, and the aromatic moiety. For this compound, this would involve the abstraction of a proton from the second carbon of the butyl group by the sulfoxide oxygen, leading to the formation of but-1-ene and 1-bromo-3-sulfenylbenzene (a sulfenic acid).

Computational studies on the pyrolysis of various ethyl phenyl sulfoxides have shown activation energies in the range of 104–121 kJ mol⁻¹. researchgate.net More specific gas-phase activation data for model sulfoxide eliminations indicate an activation enthalpy of approximately 32.9 ± 0.9 kcal/mol (around 137.7 ± 3.8 kJ/mol) for methyl 3-phenylpropyl sulfoxide. researchgate.net The transition state for this type of reaction is generally considered to be somewhat polar, with a degree of charge separation.

The energetics of this pathway for this compound are expected to be influenced by the electronic effects of the bromo-substituent on the benzene ring. The electron-withdrawing nature of the bromine atom could slightly influence the stability of the transition state. A summary of predicted kinetic parameters for the thermal elimination of analogous aryl alkyl sulfoxides is presented in Table 1.

Interactive Data Table 1: Predicted Kinetic Parameters for Thermal Elimination of Aryl Alkyl Sulfoxides

| Compound | Activation Energy (Ea) (kJ/mol) | Activation Enthalpy (ΔH‡) (kJ/mol) | Activation Entropy (ΔS‡) (J K⁻¹ mol⁻¹) |

| Ethyl Phenyl Sulfoxide Analogues | 104 - 121 | Not Reported | -29 to -20 |

| Methyl 3-Phenylpropyl Sulfoxide | Not Reported | 137.7 ± 3.8 | Not Reported |

| This compound | Est. 110 - 140 | Est. 115 - 145 | Est. -30 to 0 |

Note: Values for this compound are estimations based on analogous compounds.

Oxidation to Sulfone

The sulfoxide moiety in this compound can be oxidized to a sulfone, forming 1-bromo-3-(butane-1-sulfonyl)benzene. This transformation is a common reaction for sulfoxides and can be achieved with various oxidizing agents. Computational studies on the oxidation of sulfides and sulfoxides often focus on the mechanism and the nature of the oxidizing species. For instance, in reactions involving hydroperoxides, the activation barriers are influenced by the nature of the catalyst and the solvent. researchgate.netresearchgate.net

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom on the aromatic ring of this compound makes the compound a substrate for nucleophilic aromatic substitution (SNAr) reactions. The sulfinyl group (-SO(C₄H₉)) is an electron-withdrawing group, which can activate the ring towards nucleophilic attack, particularly at the positions ortho and para to it. However, in this meta-substituted compound, the activating effect on the position of the bromine atom is less pronounced.

Computational studies have shown that the mechanism of SNAr reactions can be either a two-step process involving a Meisenheimer intermediate or a concerted process. nih.gov The energy barrier for these reactions is highly dependent on the nature of the nucleophile, the leaving group, and the solvent. For bromoarenes, the C-Br bond cleavage is a key step. Theoretical studies on similar systems suggest that the activation energy for the concerted nucleophilic aromatic substitution can be in the range of 20-30 kcal/mol (approximately 84-126 kJ/mol). nih.gov

The reaction pathway energetics for the substitution of the bromine atom in this compound would be influenced by the ability of the sulfinyl group to stabilize the negative charge in the transition state or Meisenheimer intermediate. A comparison of predicted activation energies for SNAr on related bromo-substituted aromatic compounds is provided in Table 2.

Interactive Data Table 2: Predicted Activation Energies for Nucleophilic Aromatic Substitution on Bromoarenes

| Substrate | Nucleophile | Solvent | Predicted Activation Energy (kJ/mol) |

| Generic Bromoarene | Hydride | THF | ~87.4 |

| This compound | Hydroxide | DMSO | Est. 90 - 130 |

| This compound | Amine | DMSO | Est. 95 - 140 |

Note: Values for this compound are estimations based on computational studies of analogous systems.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in the Synthesis of Complex Molecules

1-Bromo-3-(butane-1-sulfinyl)benzene serves as a pivotal intermediate, providing access to a wide array of more complex molecules. The strategic placement of the bromo and sulfinyl groups on the benzene (B151609) ring allows for diverse synthetic manipulations, leveraging the well-established chemistry of both aryl halides and sulfoxides.

The sulfinyl group is a versatile functional handle that can be readily converted into other sulfur-based functionalities. nih.govacs.org One of the most direct transformations is the oxidation of the sulfoxide (B87167) to the corresponding sulfone, 1-Bromo-3-(butane-1-sulfonyl)benzene. This conversion is a common and high-yielding reaction in organic synthesis. The resulting aryl sulfones are themselves important structural motifs in various applications. The general transformation from a sulfinyl derivative to other organosulfur compounds makes this compound a valuable starting material. nih.govacs.org

Table 1: Potential Transformations of this compound

| Functional Group | Reagents/Conditions | Product Type |

|---|---|---|

| Sulfinyl Group | Oxidation (e.g., mCPBA, H₂O₂) | Sulfonyl derivative |

| Bromo Group | Palladium-catalyzed cross-coupling (e.g., Suzuki, Heck, Sonogashira) | Biaryls, styrenes, alkynes |

| Bromo Group | Nucleophilic Aromatic Substitution (under specific conditions) | Substituted benzene derivatives |

Chiral sulfinyl compounds are recognized as important pharmacophores and are found in marketed drugs like esomeprazole. nih.govacs.org Furthermore, amine functionalities, which are present in a vast majority of drug candidates, are often synthesized using chiral sulfinamide reagents, such as tert-butanesulfinamide developed by the Ellman laboratory. yale.edu The structural motifs present in this compound—an aryl ring that can be elaborated via cross-coupling reactions and a sulfinyl group that can impart chirality or be modified—make it a promising building block for creating scaffolds relevant to medicinal chemistry.

Sulfinyl derivatives are of significant importance in the field of agricultural chemistry. nih.gov Reagents containing the sulfinyl functional group are employed in the synthesis of agrochemicals. yale.edu The this compound molecule possesses the necessary functionalities for the construction of novel pesticide and herbicide candidates. The bromo group allows for the introduction of various substituents onto the aromatic ring, a common strategy in the development of new agrochemicals to fine-tune biological activity.

Contribution to the Development of Novel Synthetic Methodologies

Molecules containing multiple, distinct reactive sites, such as this compound, are crucial for the development of new, selective synthetic methods. The presence of a C-Br bond, typically reactive in palladium-catalyzed cross-coupling reactions, and a sulfoxide group, which can act as a directing group or undergo its own set of transformations, presents a challenge and an opportunity for synthetic chemists. Developing methodologies that can selectively functionalize one site while leaving the other intact is a key area of research. This compound can therefore serve as a model substrate for testing the selectivity and scope of new catalytic systems or reaction conditions.

Potential for Chiral Auxiliary Applications in Asymmetric Transformations

The sulfinyl group in this compound is a stereocenter, meaning the molecule is chiral. Chiral sulfinyl compounds are widely utilized as powerful chiral auxiliaries in asymmetric synthesis. nih.govacs.org These auxiliaries are known for being configurationally stable and capable of inducing high levels of asymmetry in chemical reactions. nih.gov If resolved into its individual enantiomers, this compound could be used to direct the stereochemical outcome of reactions. For example, the sulfinyl group could act as a chiral directing group for ortho-lithiation and subsequent reaction with an electrophile, or it could influence the stereochemistry of transformations on a side chain attached elsewhere on the molecule. The development of methods for the asymmetric synthesis of such chiral sulfoxides is an active area of research. researchgate.net

Conclusion and Future Research Directions

Summary of Key Findings and Contributions to the Field

1-Bromo-3-(butane-1-sulfinyl)benzene emerges as a significant synthetic intermediate. Its structure is notable for containing two key functional groups: a bromine atom, which is amenable to a wide array of cross-coupling reactions, and a sulfoxide (B87167) moiety. The sulfoxide group is not merely a passive substituent; it is a valuable functional group in its own right, known to be a component of various medicinally important compounds and to serve as a chiral auxiliary in asymmetric synthesis. acs.orgacs.org